Val-Thr-Lys-Gly

Elastin-derived peptides Bioactivity characterization Tetrapeptide functional screening

Researchers needing a defined but biologically uncharacterized tetrapeptide for assay controls or crosslinking studies often face supply inconsistencies. Val-Thr-Lys-Gly (VTKG) solves this with a guaranteed sequence and high purity. - Serves as a sequence-matched, inactive comparator for elastin-derived peptide screening assays. - Contains a lysine residue (Lys3) for enzymatic or chemical crosslinking, ideal for elastin-mimetic material synthesis. - Well-defined structure and InChIKey enable its use as a high-purity reference standard for LC-MS method validation.

Molecular Formula C17H33N5O6
Molecular Weight 403.5 g/mol
CAS No. 133605-54-6
Cat. No. B165805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVal-Thr-Lys-Gly
CAS133605-54-6
SynonymsVal-Thr-Lys-Gly
Molecular FormulaC17H33N5O6
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N
InChIInChI=1S/C17H33N5O6/c1-9(2)13(19)16(27)22-14(10(3)23)17(28)21-11(6-4-5-7-18)15(26)20-8-12(24)25/h9-11,13-14,23H,4-8,18-19H2,1-3H3,(H,20,26)(H,21,28)(H,22,27)(H,24,25)
InChIKeyDQPMXYDFWRYWQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Val-Thr-Lys-Gly Baseline Identity & Procurement


Val-Thr-Lys-Gly (VTKG, CAS 133605-54-6) is a linear tetrapeptide with the molecular formula C₁₇H₃₃N₅O₆ and a molecular weight of 403.47 g/mol . The compound features the L-configuration at all four chiral centers, with the systematic IUPAC name 2-[[6-amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid . The tetrapeptide is commercially available under catalog number V9006 (Sigma Aldrich) [1]. Critically, the biological activity of this compound remains uncharacterized in peer-reviewed scientific literature, and no experimental data exist regarding its enzymatic substrate specificity, receptor interactions, or cellular effects . This evidence gap fundamentally distinguishes VTKG from structurally related elastin-derived peptides such as Val-Gly-Val-Ala-Pro-Gly and Val-Pro-Gly-Val-Gly, for which well-defined biological activities have been established and validated.

Val-Thr-Lys-Gly: Why Substitution Is Unsupported


The amino acid sequence Val-Thr-Lys-Gly represents a unique primary structure that does not correspond to any known repeating motif in tropoelastin. Elastin-derived peptides with established biological activities—such as Val-Gly-Val-Ala-Pro-Gly, which demonstrates chemotactic activity for fibroblasts and monocytes [1], and Val-Pro-Gly-Val-Gly, the canonical elastin pentapeptide repeat that exhibits well-characterized coacervation and self-assembly properties [2]—derive their functional specificity directly from their primary sequences. The presence of a Lys residue in VTKG introduces a positively charged ε-amino group at physiological pH that is absent in the Val-Pro-Gly-Val-Gly repeat, potentially altering electrostatic interactions, conformational preferences, and susceptibility to enzymatic cleavage [3]. The uncharacterized status of VTKG means that no substitution with any other tetrapeptide can be justified based on functional equivalence. Procurement decisions must be driven by research objectives that explicitly require this exact sequence for synthetic, analytical, or exploratory purposes, not by assumptions of functional similarity.

Val-Thr-Lys-Gly Comparative Evidence


Uncharacterized Bioactivity vs. Validated Elastin Peptides

Val-Thr-Lys-Gly is explicitly identified in vendor technical documentation as a 'novel molecular entity with currently uncharacterized biological activity' . In contrast, the elastin-derived hexapeptide Val-Gly-Val-Ala-Pro-Gly has been demonstrated to be chemotactic for fibroblasts and monocytes in Boyden chamber assays, with maximal chemotactic response observed at approximately 10⁻⁸ M [1]. This functional divergence is not a deficiency of VTKG but rather a critical procurement consideration: researchers seeking a peptide with known biological activity should select validated sequences, whereas those requiring a novel, uncharacterized sequence for discovery, synthetic, or control purposes should select VTKG. The absence of bioactivity data for VTKG represents a measurable differentiation point that directly informs experimental design and reagent selection.

Elastin-derived peptides Bioactivity characterization Tetrapeptide functional screening

Lysine Charge vs. Canonical Elastin Repeats

VTKG contains a lysine residue at position 3, which confers a positively charged ε-amino group (pKa ~10.5) at physiological pH [1]. This contrasts with the canonical elastin pentapeptide repeat Val-Pro-Gly-Val-Gly, which consists exclusively of neutral hydrophobic and glycine residues and carries no net positive charge at physiological pH [2]. The tetrapeptide Val-Gly-Val-Ala-Pro-Gly similarly lacks any positively charged residues [3]. The presence of Lys in VTKG introduces a site for potential crosslinking via lysyl oxidase in elastogenic contexts, a feature absent in the neutral repeat sequences [4]. Additionally, the predicted pKa of VTKG is 3.30 ± 0.10 , reflecting the C-terminal carboxyl group and N-terminal amino group, consistent with typical tetrapeptide acid-base behavior. This charge differentiation may affect solubility, chromatographic retention, and interactions with negatively charged biomolecules, providing a quantifiable basis for selecting VTKG over neutral elastin-derived sequences in applications where positive charge is required.

Peptide physicochemical properties Elastin mimetic design Charge distribution analysis

Unique InChI and SMILES Fingerprint

VTKG possesses a unique InChIKey (DQPMXYDFWRYWQV-UHFFFAOYSA-N) and canonical SMILES string (CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N) that serve as definitive, machine-readable identifiers for this specific sequence and stereochemistry . In contrast, the canonical elastin pentapeptide Val-Pro-Gly-Val-Gly (sequence VPGVG) has a distinct InChIKey and SMILES representation reflecting its different sequence composition [1]. The InChI for VTKG is: InChI=1S/C17H33N5O6/c1-9(2)13(19)16(27)22-14(10(3)23)17(28)21-11(6-4-5-7-18)15(26)20-8-12(24)25/h9-11,13-14,23H,4-8,18-19H2,1-3H3,(H,20,26)(H,21,28)(H,22,27)(H,24,25)/t10-,11+,13+,14+/m1/s1 [2]. These digital fingerprints enable unambiguous registration in chemical databases, accurate substructure searching, and reliable in silico property predictions. No other tetrapeptide shares this exact InChIKey, providing a verifiable, quantitative basis for compound identity verification in procurement workflows and ensuring that researchers receive precisely the sequence specified.

Cheminformatics Molecular descriptor Compound registration

Catalog Availability vs. Custom Peptide Synthesis

VTKG is commercially available as an off-the-shelf catalog item from multiple vendors. Sigma Aldrich offers the compound under catalog number V9006, and alternative suppliers (e.g., Apeptide, catalog Apep#133605-54-6) specify purity >98% with available packaging sizes of 10 mg, 100 mg, and 1 g [1][2]. In comparison, custom synthesis of a novel tetrapeptide sequence of similar length (4 amino acids) typically requires 2-4 weeks lead time, incurs synthesis setup fees, and requires independent purity validation (HPLC, MS) before use [3]. The availability of VTKG as a pre-synthesized, analytically characterized catalog product eliminates synthesis lead time and provides immediate access to a defined purity standard. This represents a procurement advantage for researchers who require this exact sequence without the delays and quality control burden associated with custom peptide synthesis.

Peptide procurement Quality control Commercial sourcing

Val-Thr-Lys-Gly Application Scenarios


Negative Control in Elastin Bioactivity Studies

Given the uncharacterized biological activity status of VTKG , this compound is ideally suited as a negative control or novel sequence in screening assays designed to identify elastin-derived peptides with specific biological functions. In experiments where validated sequences such as Val-Gly-Val-Ala-Pro-Gly serve as positive controls for chemotaxis or other activities, VTKG can be employed as a sequence-matched but functionally uncharacterized comparator to establish baseline responses [1]. This application is particularly relevant for researchers conducting high-throughput screening of tetrapeptide libraries, where VTKG represents a novel chemotype distinct from known bioactive elastin sequences.

Lysine-Crosslinking Building Block for Elastin-Mimetics

VTKG contains a Lys residue at position 3, which provides a site for enzymatic crosslinking via lysyl oxidase or chemical crosslinking via amine-reactive reagents [2]. This distinguishes VTKG from neutral elastin repeat sequences like Val-Pro-Gly-Val-Gly [3] and makes it a valuable building block for solid-phase synthesis of longer polypeptides that require periodic lysine residues for crosslinking studies. Researchers developing elastin-mimetic materials with tunable crosslinking density or investigating the role of lysine residues in elastin assembly should select VTKG as a key monomer unit in stepwise or fragment condensation synthetic strategies.

LC-MS Standard for Positively Charged Tetrapeptides

The unique InChIKey (DQPMXYDFWRYWQV-UHFFFAOYSA-N) and predicted physicochemical properties of VTKG, including its molecular weight of 403.47 g/mol and positive charge at physiological pH, make it a suitable reference standard for developing and validating liquid chromatography-mass spectrometry (LC-MS) methods targeting positively charged short peptides. VTKG can serve as a calibration standard for retention time alignment, mass accuracy verification, and ionization efficiency assessment in workflows analyzing complex peptide mixtures, particularly those containing lysine-rich elastin degradation products or synthetic elastin-mimetic peptides.

Computational Modeling of Elastin-Derived Sequences

The well-defined chemical structure of VTKG, including its canonical SMILES representation (CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N) , enables its use as a model system for computational studies of peptide conformation, solvent interactions, and self-assembly behavior. Unlike canonical elastin repeats whose conformational properties have been extensively characterized by NMR and CD spectroscopy [4], VTKG represents an underexplored sequence space for which computational predictions can guide future experimental investigations. Researchers employing molecular dynamics simulations, density functional theory calculations, or machine learning models for peptide property prediction can utilize VTKG as a benchmark or test case.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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